Technical Monograph: Ethyl 3-acetylbenzoate (CAS 37847-24-8)
Technical Monograph: Ethyl 3-acetylbenzoate (CAS 37847-24-8)
A Divergent Scaffold for Chiral Pharmacophores and Heterocyclic Synthesis
Part 1: Executive Summary & Chemical Identity
Ethyl 3-acetylbenzoate (CAS 37847-24-8) is a bifunctional aromatic building block characterized by two reactive centers: a meta-positioned acetyl group (ketone) and an ethyl ester. Its strategic value in drug development lies in its "divergent utility." The ketone moiety serves as a handle for asymmetric reduction (generating chiral benzylic alcohols) or alpha-functionalization (leading to heterocycles), while the ester provides a stable anchor for further coupling or solubility modulation.
Recent patent literature identifies this compound as a key intermediate in the synthesis of PDE2 inhibitors (neurodegenerative therapeutics) and Kappa Opioid Receptor (KOR) agonists (pain management), validating its role in modern medicinal chemistry.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 37847-24-8 |
| IUPAC Name | Ethyl 3-acetylbenzoate |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Clear, colorless to pale yellow liquid (may solidify at low temp) |
| Boiling Point | ~306 °C (760 mmHg); ~140-145 °C (high vacuum) |
| Density | 1.096 g/cm³ |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO; Insoluble in water |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) |
Part 2: Synthetic Utility & Mechanistic Pathways
The utility of Ethyl 3-acetylbenzoate stems from the orthogonal reactivity of its functional groups. The ester is generally preserved while the acetyl group undergoes transformation.
The "Hub" Concept: Divergent Synthesis
The following diagram illustrates how this single core differentiates into three distinct pharmacophore classes:
Figure 1: Divergent synthetic pathways from the Ethyl 3-acetylbenzoate core.[1]
Part 3: Experimental Protocols
Core Synthesis: Fischer Esterification
Objective: Scalable synthesis of Ethyl 3-acetylbenzoate from 3-acetylbenzoic acid. Rationale: Acid-catalyzed esterification is preferred over acyl chloride coupling for this substrate to avoid side reactions with the ketone (e.g., enolization/chlorination) and to minimize cost.
Reagents:
-
3-Acetylbenzoic acid (1.0 eq)
-
Ethanol (Absolute, excess as solvent)[1]
-
Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)[1]
Workflow:
-
Dissolution: Charge a round-bottom flask with 3-acetylbenzoic acid and Ethanol (10 volumes).
-
Catalysis: Add concentrated H₂SO₄ dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess ethanol.
-
Neutralization: Dissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the product as a pale yellow oil.
Advanced Application: Synthesis of α-Bromo Intermediate
Context: This protocol is adapted from patent WO2013131408 (KOR Agonists) [1]. The α-bromination is the critical first step in building heterocyclic drugs (e.g., thiazoles) via the Hantzsch synthesis.[1]
Reagents:
-
Phenyltrimethylammonium tribromide (PTAP) (1.02 eq)
-
MTBE (Methyl tert-butyl ether) (Solvent)
Protocol:
-
Preparation: Dissolve Ethyl 3-acetylbenzoate (e.g., 48 g, 250 mmol) in MTBE (600 mL) in a reactor.
-
Addition: Cool the solution to 0°C. Add PTAP (95.9 g, 255 mmol) portion-wise to control the exotherm.
-
Mechanism Note: PTAP is a solid source of bromine that avoids the handling of hazardous liquid Br₂ and provides higher regioselectivity for the alpha-position over ring bromination.
-
-
Reaction: Stir at 0°C for 1.5 hours. The orange color of the reagent will fade as bromine is consumed.
-
Quench: Wash the mixture with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy any residual active bromine.
-
Extraction: Wash with water and brine. Dry organic layer over anhydrous Na₂SO₄.[6]
-
Concentration: Evaporate solvent under vacuum.
-
Result: The crude α-bromo ketone is obtained, ready for immediate coupling with thioamides or amidines.
Part 4: Critical Application - Trifluoromethylation
Context: Fluorine introduction is a key strategy to block metabolic hot-spots (CYP450 oxidation). The reaction of Ethyl 3-acetylbenzoate with the Ruppert-Prakash reagent generates a tertiary trifluoromethyl alcohol [2].
Mechanism: The fluoride ion (from CsF) initiates the reaction by attacking the silicon of TMSCF₃, releasing a naked CF₃⁻ nucleophile which attacks the ketone carbonyl.[1]
Figure 2: Mechanistic flow of the Ruppert-Prakash trifluoromethylation.
Protocol Summary:
-
Dissolve Ethyl 3-acetylbenzoate in dry THF.
-
Add TMSCF₃ (1.2 eq) and catalytic CsF (0.1 eq) at 0°C.
-
Stir at RT for 2 hours.
Part 5: Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ester is stable, but the ketone can be sensitive to strong oxidizers.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Substituted Heterocyclic Acetamides as Kappa Opioid Receptor (KOR) Agonists. Source: WO Patent 2013/131408 A1. Context: Describes the use of Ethyl 3-acetylbenzoate and its conversion via PTAP bromination. Link:
-
Hydroxyl Purine Compounds and Applications Thereof (PDE2 Inhibitors). Source: WO Patent 2016/054971 A1. Context: Details the trifluoromethylation of Ethyl 3-acetylbenzoate using TMSCF3. Link:
-
Ethyl 3-acetylbenzoate Compound Summary. Source: PubChem CID 11298463. Context: Physicochemical properties and safety data.[9][2][10] Link:
Sources
- 1. CN105566324A - Hydroxypurine compounds and their applications - Google Patents [patents.google.com]
- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 3. WO2016054971A1 - Hydroxyl purine compounds and applications thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 3-acetylbenzoate | C11H12O3 | CID 11298463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
